Hippurate Hydrolase Kinetic Selectivity
When assayed against recombinant Campylobacter jejuni hippurate hydrolase, Bz-Glu-OH (N-benzoylglutamate) exhibits a kcat of 2923 ± 324 min⁻¹, a Km of 1591 ± 495 µM, and a catalytic efficiency (kcat/Km) of 2 ± 1 min⁻¹·µM⁻¹ [1]. In the same study, the closest structural comparator p-aminobenzoyl-glutamate shows a markedly lower kcat of 885 ± 148 min⁻¹ (3.3-fold reduction) and a slightly higher Km of 1769 ± 296 µM, yielding a catalytic efficiency of 0.5 ± 0.06 min⁻¹·µM⁻¹ [1]. N-Acetyl-glycine, representing the smallest N-acyl analog, yields a still lower kcat/Km of 0.2 ± 0.04 min⁻¹·µM⁻¹ [1]. These data demonstrate that the unsubstituted benzoyl group on the glutamic acid scaffold uniquely optimizes turnover number while maintaining moderate affinity for this clinically diagnostic enzyme.
| Evidence Dimension | Enzyme kinetics: kcat, Km, and catalytic efficiency (kcat/Km) for hippurate hydrolase |
|---|---|
| Target Compound Data | kcat = 2923 ± 324 min⁻¹; Km = 1591 ± 495 µM; kcat/Km = 2 ± 1 min⁻¹·µM⁻¹ |
| Comparator Or Baseline | p-Aminobenzoyl-glutamate: kcat = 885 ± 148 min⁻¹, Km = 1769 ± 296 µM, kcat/Km = 0.5 ± 0.06; N-Acetyl-glycine: kcat = 611 ± 109 min⁻¹, Km = 3377 ± 928 µM, kcat/Km = 0.2 ± 0.04 |
| Quantified Difference | 3.3-fold higher kcat and 4-fold higher catalytic efficiency vs. p-aminobenzoyl-glutamate; 10-fold higher catalytic efficiency vs. N-acetyl-glycine |
| Conditions | 37 °C, 50 mM phosphate buffer, pH 7.5, 10 mM substrate, purified recombinant C. jejuni hippurate hydrolase |
Why This Matters
Procurement of Bz-Glu-OH—rather than p-aminobenzoyl or N-acetyl alternatives—is essential when developing or validating hippurate hydrolase-based diagnostic assays, because substrate turnover rate and signal intensity are directly governed by these kinetic parameters.
- [1] Steele M, Marcone M, Gyles C, Chan VL, Odumeru J. Enzymatic activity of Campylobacter jejuni hippurate hydrolase. Protein Eng Des Sel, 2006, 19, 17-25. View Source
